

# **Application Notes and Protocols for NMR** Spectroscopy of 2-Hydroxyhexanoic Acid

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Compound of Interest		
Compound Name:	2-Hydroxyhexanoic acid	
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#### Introduction

**2-Hydroxyhexanoic acid** is a hydroxy fatty acid that plays a role as an animal metabolite.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of this molecule. This document provides detailed application notes and experimental protocols for acquiring and interpreting <sup>1</sup>H and <sup>13</sup>C NMR spectra of **2-hydroxyhexanoic acid**.

#### Chemical Structure

- IUPAC Name: 2-hydroxyhexanoic acid[1]
- Molecular Formula: C<sub>6</sub>H<sub>12</sub>O<sub>3</sub>[1][3][4][5]
- Structure:

## <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data

The following tables summarize the experimental <sup>1</sup>H and <sup>13</sup>C NMR spectral data for 2**hydroxyhexanoic acid**. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and referenced relative to an internal standard.

Table 1: <sup>1</sup>H NMR Spectral Data for **2-Hydroxyhexanoic Acid** 



Atom #	Chemical Shift (ppm)	Multiplicity
H-2	4.015	Triplet
H-3	1.615, 1.690	Multiplet
H-4	1.313	Multiplet
H-5	1.313	Multiplet
H-6	0.875	Triplet

Data obtained in D2O at 500 MHz and 298K.[6]

Table 2: 13C NMR Spectral Data for 2-Hydroxyhexanoic Acid

Atom #	Chemical Shift (ppm)
C-1 (COOH)	184.647
C-2 (CH-OH)	75.069
C-3 (CH <sub>2</sub> )	36.375
C-4 (CH <sub>2</sub> )	29.349
C-5 (CH <sub>2</sub> )	24.63
C-6 (CH <sub>3</sub> )	15.972

Data obtained in D2O at 500 MHz and 298K.[6]

Another dataset recorded in H<sub>2</sub>O at 600 MHz and a pH of 7.00 provides the following <sup>13</sup>C chemical shifts: 75.14 ppm, 36.32 ppm, 24.54 ppm, 15.92 ppm, 29.33 ppm, and 36.42 ppm.[1]

# **Experimental Protocols**

#### 1. Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.



- Sample Weighing: Accurately weigh approximately 5-25 mg of 2-hydroxyhexanoic acid for <sup>1</sup>H NMR and a higher amount, if possible, for <sup>13</sup>C NMR to ensure a good signal-to-noise ratio.
  [7]
- Solvent Selection: Deuterated water (D<sub>2</sub>O) is a suitable solvent for **2-hydroxyhexanoic** acid.[6] The use of deuterated solvents is necessary to avoid large solvent signals that can obscure the analyte peaks and for the instrument's lock system.[7]
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[8][9] For the data presented, a concentration of 100 mM in D<sub>2</sub>O was used.[6]
- pH Adjustment: If necessary, adjust the pH of the sample. For some of the referenced data, the pH was adjusted to 7.4.[6]
- Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[7][9]
- NMR Tube: Use a clean, standard 5 mm NMR tube. Ensure the tube is not chipped or broken.[7]

#### 2. NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer and can be adapted for other instruments.

- Instrument: Bruker DMX-500MHz spectrometer or equivalent.[6]
- Temperature: Maintain a constant temperature, for example, 298K.[6]
- ¹H NMR Parameters:
  - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  - Spectral Width: Typically 12-16 ppm.
  - Acquisition Time: 2-4 seconds.



- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- ¹³C NMR Parameters:
  - Pulse Program: A standard proton-decoupled <sup>13</sup>C experiment (e.g., 'zgpg30' on Bruker instruments).
  - Spectral Width: Typically 200-240 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more, as <sup>13</sup>C has a much lower natural abundance and sensitivity compared to <sup>1</sup>H.
- 3. Data Processing
- Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz for <sup>1</sup>H and 1-2 Hz for <sup>13</sup>C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
- Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.
- Referencing: Reference the spectrum using an internal standard (e.g., DSS for aqueous samples) or the residual solvent peak. For D<sub>2</sub>O, the residual HDO peak can be referenced to approximately 4.79 ppm.

### **Visualizations**

Below is a diagram illustrating the general workflow for NMR spectroscopy of **2-hydroxyhexanoic acid**.





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Caption: Experimental workflow for NMR analysis.

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